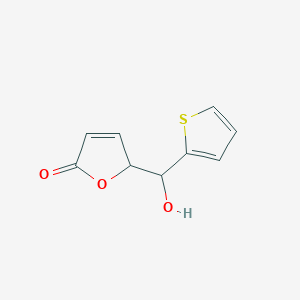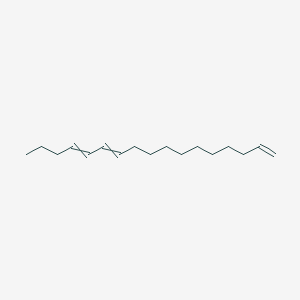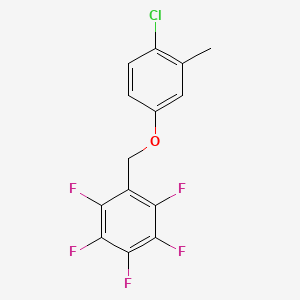
5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is a compound that features a trifluoromethyl group attached to a methanonaphthalene structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compound it is attached to .
准备方法
The synthesis of 5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one can be achieved through several routes. One common method involves the trifluoromethylation of carbon-centered radical intermediates . This process typically requires the use of specific reagents and catalysts to introduce the trifluoromethyl group into the desired molecular framework. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product .
化学反应分析
5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The trifluoromethyl group can participate in radical reactions, often facilitated by photoredox catalysis . Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and Ruppert’s reagent .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential therapeutic properties, particularly due to the presence of the trifluoromethyl group, which can enhance the biological activity of compounds . In industry, it can be used in the development of new materials with unique properties .
作用机制
The mechanism of action of 5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating its biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar compounds to 5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one include other trifluoromethyl-substituted molecules such as trifluoromethane, 1,1,1-trifluoroethane, and hexafluoroacetone . These compounds share the trifluoromethyl group, which imparts similar chemical properties, but they differ in their overall molecular structure and specific applications.
属性
CAS 编号 |
85977-28-2 |
|---|---|
分子式 |
C12H9F3O |
分子量 |
226.19 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)9-3-1-2-7-8-4-6(11(7)9)5-10(8)16/h1-3,6,8H,4-5H2 |
InChI 键 |
ISERJJQTUPQELR-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC(=O)C1C3=C2C(=CC=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide](/img/structure/B14413163.png)
![2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal](/img/structure/B14413170.png)
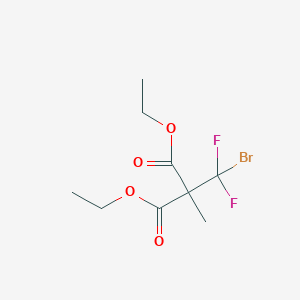
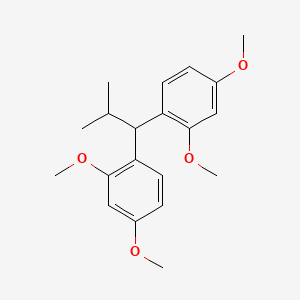
![2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one](/img/structure/B14413187.png)

![N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide](/img/structure/B14413202.png)
![1h-Imidazo[2,1-c][1,2,4]triazepine](/img/structure/B14413204.png)
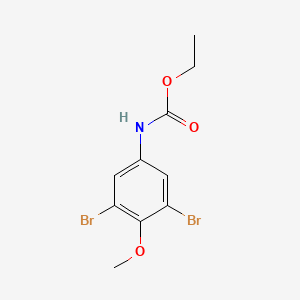
![4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide](/img/structure/B14413210.png)
